6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Description
6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase . The compound also induces apoptosis in cancer cells in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This arrest triggers the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cancer cell growth suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cell growth inhibitory activity against various cancer cell lines, including HeLa, HT-29, and A549 . The IC50 values (the concentration of the compound required to inhibit cell growth by 50%) are 0.046, 0.57, and 0.96 μM, respectively .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-16-8-4-5-9-18(16)25-23-24(30-27-28-15-29-31(25)27)19-10-6-7-11-20(19)34-26(23)17-12-13-21(32-2)22(14-17)33-3/h4-15,25-26H,1-3H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJCBXNKNDYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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